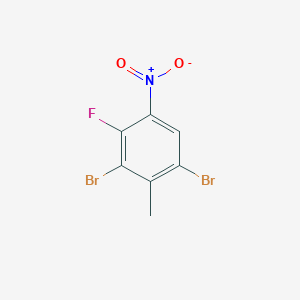

1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene

描述

1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene (CAS: 1820613-94-2) is a halogenated aromatic compound featuring bromine, fluorine, methyl, and nitro substituents. Its molecular formula is C₇H₃Br₂FNO₂, with a molecular weight of 330.92 g/mol. The compound is synthesized through electrophilic substitution reactions, often involving halogenation and nitration steps. Its high purity (98%) and structural complexity make it valuable in pharmaceutical and agrochemical research, particularly as an intermediate for synthesizing diamine derivatives via reduction (e.g., using SnCl₂·2H₂O under reflux conditions) .

属性

IUPAC Name |

1,3-dibromo-4-fluoro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2FNO2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDUCLXNKAWOGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Br)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245107 | |

| Record name | Benzene, 1,3-dibromo-4-fluoro-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820613-94-2 | |

| Record name | Benzene, 1,3-dibromo-4-fluoro-2-methyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820613-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dibromo-4-fluoro-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Key Intermediates

- Fluorobenzene derivatives : Fluorine substitution is usually introduced early due to its strong directing effect.

- Methylbenzene (toluene) derivatives : The methyl group is often introduced by methylation of hydroxy or halobenzenes or via Friedel-Crafts alkylation.

- Nitrobenzene derivatives : Nitration is performed using classical nitrating agents such as nitric acid/sulfuric acid mixtures.

Stepwise Preparation Route

A plausible synthetic route to this compound is as follows:

Fluorination of methyl-substituted nitrobenzene : Starting from 2-methyl-5-nitrobenzene, fluorination at the 4-position can be achieved using electrophilic fluorinating agents or nucleophilic aromatic substitution if a suitable leaving group is present.

Bromination at 1,3-positions : The dibromination is carried out on the fluoromethyl-nitrobenzene intermediate. Bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr3) can be used to selectively brominate the 1 and 3 positions relative to existing substituents.

Purification and characterization : The product is purified by recrystallization or chromatography, and characterized by NMR, mass spectrometry, and elemental analysis to confirm substitution pattern.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) or nucleophilic substitution | 0–50 °C | 1–4 hours | Control to avoid polyfluorination |

| Nitration | HNO3 / H2SO4 (mixed acid) | 0–5 °C | 30 min–1 hour | Low temperature to control regioselectivity |

| Methylation | Friedel-Crafts alkylation (CH3Cl/AlCl3) or methylation of hydroxy group | 0–25 °C | 1–3 hours | Avoid over-alkylation |

| Bromination | Br2 / FeBr3 or NBS / Lewis acid catalyst | 0–25 °C | 1–2 hours | Stepwise addition to control dibromination |

Research Findings and Optimization

- Selectivity : Introduction of fluorine at the 4-position prior to bromination enhances regioselectivity due to its strong electron-withdrawing and ortho/para-directing effects.

- Bromination control : Using NBS instead of elemental bromine can improve selectivity and reduce side reactions.

- Nitration temperature : Maintaining low temperatures during nitration prevents over-nitration and decomposition.

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile, dichloromethane) are preferred for fluorination and bromination steps to enhance reagent solubility and reaction rates.

Data Table: Summary of Preparation Methods

| Method Step | Reagents/Agents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Fluorination | Selectfluor or KF / Cu catalyst | 25 °C, 2 h | 70–85 | High regioselectivity with catalyst |

| Nitration | HNO3 / H2SO4 | 0–5 °C, 1 h | 75–90 | Low temp avoids poly-nitration |

| Methylation | CH3Cl / AlCl3 | 0–25 °C, 2 h | 80–88 | Friedel-Crafts alkylation preferred |

| Bromination | Br2 / FeBr3 or NBS / FeBr3 | 0–25 °C, 1.5 h | 65–80 | Stepwise addition improves dibromo selectivity |

化学反应分析

Types of Reactions: 1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.

Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic environments are employed to reduce the nitro group to an amine.

Substitution: Halogenation reactions can be performed using halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of anilines or other amines.

Substitution: Formation of polyhalogenated derivatives.

科学研究应用

1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene is utilized in various scientific research fields due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe in molecular biology studies to understand the behavior of biological systems. In industry, it is used in the production of advanced materials and as an intermediate in organic synthesis.

作用机制

The mechanism by which 1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene exerts its effects depends on the specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological system and the intended application.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

1,2-Dibromo-4-methyl-5-nitrobenzene (CAS: 101580-70-5)

- Structural Difference : Bromine atoms are at positions 1 and 2 instead of 1 and 3.

- Similarity score: 0.96 .

1,3-Difluoro-2-methyl-4-nitrobenzene (CAS: 79562-49-5)

- Structural Difference : Fluorine replaces bromine at positions 1 and 3, and the nitro group is at position 4.

- Impact : Fluorine’s smaller atomic radius and stronger electron-withdrawing nature increase the compound’s polarity and boiling point (estimated >100°C) compared to brominated analogs. Similarity score: 1.00 .

1,4-Dibromo-2-fluoro-5-nitrobenzene (CAS: 366496-33-5)

Functional Group and Reactivity Comparisons

Methyl 2,4-difluoro-5-nitrobenzoate (CAS: 395645-41-7)

- Structural Difference : Contains a methyl ester group (-COOCH₃) at position 1 instead of bromine.

- Impact : The ester group introduces hydrolytic sensitivity under acidic/basic conditions, limiting its utility in aqueous reactions. Molecular weight: 231.12 g/mol .

1-Chloro-2,3-difluoro-4-nitrobenzene (CAS: 2689-07-8)

Data Table: Key Properties of Compared Compounds

Research Implications

- Synthetic Applications : Brominated analogs like this compound are preferred for Suzuki-Miyaura couplings due to bromine’s leaving group efficacy. Fluorinated derivatives, however, are prioritized in PET imaging due to fluorine-18’s isotopic properties .

- Toxicity Considerations: Nitro groups in these compounds may form carcinogenic amines upon reduction, as seen in studies on aminoazo dyes (e.g., p-phenylene diamine derivatives) .

生物活性

1,3-Dibromo-4-fluoro-2-methyl-5-nitrobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. The compound's unique structure contributes to its biological activity, making it a subject of interest for researchers investigating its potential applications.

This compound can be characterized by its molecular formula C7H4Br2FNO2 and a molecular weight of approximately 292.92 g/mol. The presence of multiple halogens and a nitro group influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various halogenated compounds found that this compound demonstrated notable effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of non-halogenated analogs, suggesting enhanced potency due to the presence of bromine and fluorine substituents .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| 16 | Escherichia coli | |

| 32 | Pseudomonas aeruginosa |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that the compound inhibited cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests potential as an anticancer agent, particularly in targeting specific pathways involved in tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and π-stacking. The nitro group is believed to play a crucial role in modulating the compound's reactivity and binding affinity to biological macromolecules .

Environmental Impact

Due to its halogenated nature, there are concerns regarding the environmental persistence and toxicity of this compound. Studies have indicated that compounds with similar structures can bioaccumulate and exhibit toxic effects on aquatic life. Therefore, understanding its degradation pathways and ecological impact is essential for assessing its safety in industrial applications .

Case Studies

Several case studies have highlighted the applications of this compound in drug development:

-

Case Study 1: Antimicrobial Development

- Researchers synthesized a series of derivatives based on this compound to enhance antimicrobial activity. Modifications to the bromine and fluorine substituents led to improved efficacy against resistant bacterial strains.

-

Case Study 2: Cancer Therapy

- In preclinical trials, analogs of this compound were tested for their ability to induce apoptosis in cancer cells. Results showed that certain derivatives could significantly reduce tumor size in xenograft models.

常见问题

Q. What safety protocols are critical for handling this compound given its halogenated nitroaromatic structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。